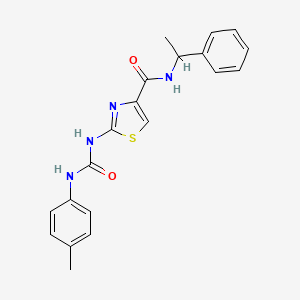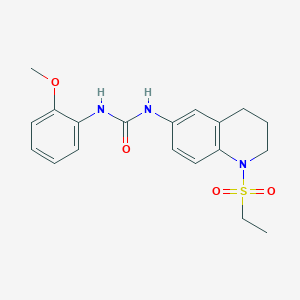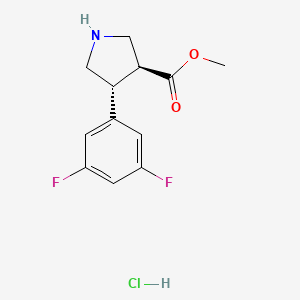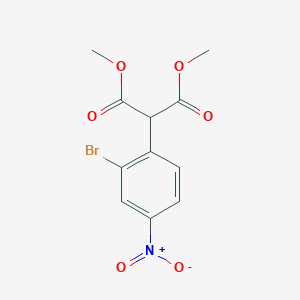![molecular formula C21H15N3O6S2 B2374896 methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 443108-50-7](/img/structure/B2374896.png)
methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a benzodioxole, carbamoyl, oxo, sulfanylidene, thiazolo, and quinazoline group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbamoyl group could potentially undergo hydrolysis, and the benzodioxole could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Quinazoline derivatives have been synthesized through various methods, with a focus on their biological properties. For instance, the synthesis of quinazoline and benzo[h]quinazoline derivatives has been studied for their effects on brain monoamine oxidase (MAO) activity and antitumor activities against grafted mouse tumors such as Ehrlich ascites carcinoma (EAC) and sarcoma 180. Some compounds exhibited moderate therapeutic effects, suppressing tumor growth significantly (Markosyan et al., 2008).
Anticancer and Antimicrobial Activities
A series of novel quinazolinone derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. Notably, some compounds have shown excellent activity against breast cancer cell lines, surpassing standard drugs in efficacy. Additionally, these compounds have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae (Gali et al., 2014).
Antimicrobial Properties
Quinazoline derivatives have also been explored for their antimicrobial properties, with some compounds showing potent activity against both gram-positive and gram-negative bacteria. The structure-activity relationships of these compounds provide valuable insights for the development of new antimicrobial agents (Alagarsamy et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6S2/c1-28-20(27)11-3-4-12-13(7-11)24-17(23-18(12)25)16(32-21(24)31)19(26)22-8-10-2-5-14-15(6-10)30-9-29-14/h2-7H,8-9H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBPFGEORBNBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
![2-(2-(4-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2374815.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)


![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)


![N,N,4-Trimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2374836.png)
